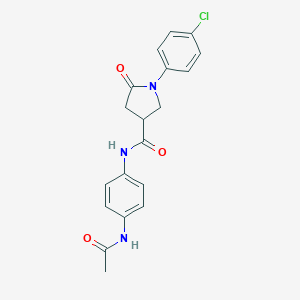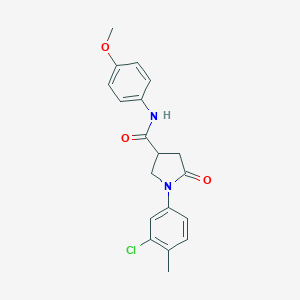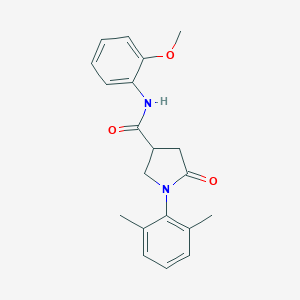![molecular formula C16H16N2O3S B271269 N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription elongation. THAL-SNS-032 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and viral infections.
Mechanism of Action
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, which allows for efficient transcription elongation. Inhibition of CDK9 by N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide results in the inhibition of transcription elongation, leading to the downregulation of genes that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on transcription elongation, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potency and selectivity for CDK9. This makes it a useful tool for studying the role of CDK9 in various biological processes. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK9 in vivo.
Future Directions
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CDK9 inhibitors that could be used for therapeutic purposes. Another area of interest is the identification of biomarkers that could be used to predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in cancer patients. Additionally, there is potential for the use of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with other anticancer agents to improve treatment outcomes.
Synthesis Methods
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized using a multistep process that involves the coupling of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-bromo-thiophene-3-carboxylic acid, followed by a Suzuki coupling reaction with 4,7-dichloroquinoline. The resulting intermediate is then subjected to a final cyclization step to yield N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide.
Scientific Research Applications
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. CDK9 is known to play a critical role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anticancer agents.
In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been studied for its potential antiviral effects. CDK9 is required for the replication of several viruses, including HIV and hepatitis B virus. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of these viruses in vitro, and has demonstrated efficacy in animal models of viral infection.
properties
Product Name |
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-2-1-11-22-14)17-13-5-3-12(4-6-13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
InChI Key |
OACWYJNHXKFZBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)
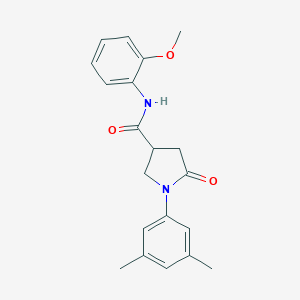
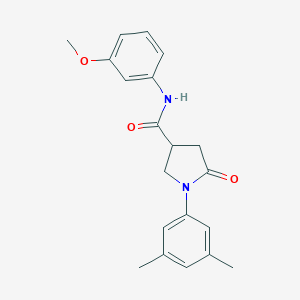
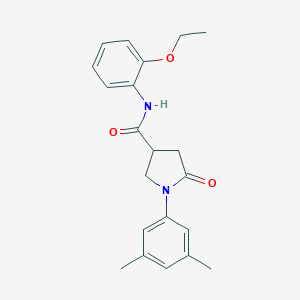
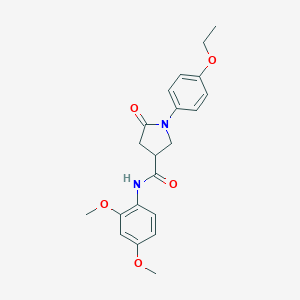
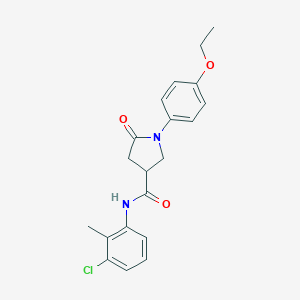
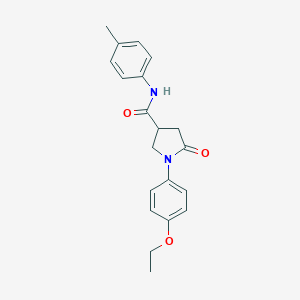
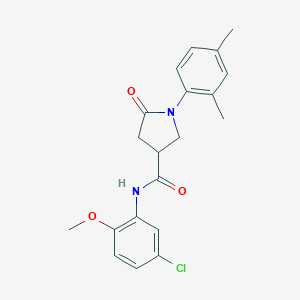
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
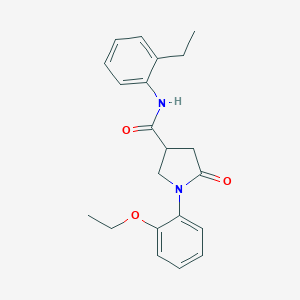
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
